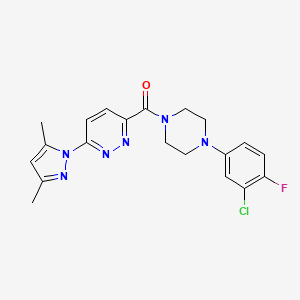

(3-クロロ-4-フルオロフェニル)ピペラジン-1-イル)(6-(3,5-ジメチル-1H-ピラゾール-1-イル)ピリダジン-3-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone is a useful research compound. Its molecular formula is C20H20ClFN6O and its molecular weight is 414.87. The purity is usually 95%.

BenchChem offers high-quality (4-(3-chloro-4-fluorophenyl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-chloro-4-fluorophenyl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

チロシナーゼ阻害

この化合物は、メラニン産生に関与する酵素であるチロシナーゼの阻害剤を特定するための研究に使用されてきました . メラニンの過剰生産は、パーキンソン病におけるいくつかの皮膚色素沈着障害と神経変性プロセスに関連しています . したがって、チロシナーゼ阻害剤の開発は、医薬品および化粧品の用途において新しい薬剤を特定するための新しい課題を表しています .

創薬

この化合物のユニークな構造は、創薬におけるさまざまな用途を可能にします. これは、薬物物質の薬物動態特性を調節するために使用でき、新しい医薬品の開発における貴重なツールとなっています .

分子イメージング

この化合物は、分子イメージングにも使用できます. そのユニークな構造は、さまざまなイメージング技術の造影剤を作成するために活用でき、生物学的プロセスの可視化を支援します.

生物学的プロセスの理解

この化合物は、さまざまな生物学的プロセスを理解するために使用できます. たとえば、異なる酵素や受容体の作用機序を研究するために使用でき、細胞機能の理解に貢献します.

抗菌研究

この化合物は、抗菌研究に使用できます . そのユニークな構造は、新しい抗菌剤を開発するために活用でき、抗生物質耐性菌との闘いに貢献します .

神経変性疾患

前述のように、この化合物はパーキンソン病やアルツハイマー病などの神経変性疾患の研究に使用できます . チロシナーゼを阻害することにより、これらの疾患の進行を遅らせる可能性があります .

作用機序

Target of Action

Similar compounds have been shown to interact with enzymes such as acetylcholinesterase (ache) .

Mode of Action

Related compounds have been shown to inhibit enzymes like ache , which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .

Biochemical Pathways

Compounds with similar structures have been associated with the regulation of oxidative stress and reactive oxygen species (ros) production .

Result of Action

Related compounds have been shown to affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

特性

IUPAC Name |

[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClFN6O/c1-13-11-14(2)28(25-13)19-6-5-18(23-24-19)20(29)27-9-7-26(8-10-27)15-3-4-17(22)16(21)12-15/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLLLDXDPMIVKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)F)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2563738.png)

![7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2563742.png)

![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B2563748.png)

![Methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B2563751.png)

![1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2563754.png)

![3-{1-[3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2563758.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2563759.png)